Cas no 304685-83-4 (2-{4-(Difluoromethoxy)phenylformamido}acetic Acid)

2-{4-(Difluoromethoxy)phenylformamido}acetic Acid is a specialized organic compound featuring a difluoromethoxy-substituted phenyl group linked to a formamidoacetic acid moiety. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The difluoromethoxy group enhances metabolic stability and bioavailability, while the acetic acid functionality allows for further derivatization or conjugation. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use as an intermediate in the synthesis of bioactive molecules. The compound’s high purity and stability under standard conditions make it suitable for rigorous experimental applications. Its versatility and structural precision render it a useful building block in medicinal chemistry and material science.
2-{4-(Difluoromethoxy)phenylformamido}acetic Acid structure
304685-83-4 structure
Product Name:2-{4-(Difluoromethoxy)phenylformamido}acetic Acid
CAS No:304685-83-4
MF:C10H9F2NO4
MW:245.179569959641
CID:3108782
PubChem ID:2316882
Update Time:2025-11-01

2-{4-(Difluoromethoxy)phenylformamido}acetic Acid Chemical and Physical Properties

Names and Identifiers

    • {[4-(difluoromethoxy)benzoyl]amino}acetic acid
    • 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid
    • Inchi: 1S/C10H9F2NO4/c11-10(12)17-7-3-1-6(2-4-7)9(16)13-5-8(14)15/h1-4,10H,5H2,(H,13,16)(H,14,15)
    • InChI Key: NDKDJMUOTXPECB-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(C(NCC(=O)O)=O)=CC=1)F

2-{4-(Difluoromethoxy)phenylformamido}acetic Acid Pricemore >>

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$ 70.00 2022-06-05
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2-{4-(Difluoromethoxy)phenylformamido}acetic Acid Related Literature

Additional information on 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid

2-{4-(Difluoromethoxy)phenylformamido}acetic Acid (CAS No. 304685-83-4): An Overview of Its Properties, Applications, and Recent Research

2-{4-(Difluoromethoxy)phenylformamido}acetic Acid (CAS No. 304685-83-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number 304685-83-4, is characterized by its distinct structural features, which include a difluoromethoxy group and a formamido moiety. These structural elements contribute to its unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid is defined by the presence of a carboxylic acid group attached to a phenyl ring substituted with a difluoromethoxy group and a formamido functionality. The difluoromethoxy group is known for its ability to modulate the electronic properties of the molecule, enhancing its lipophilicity and influencing its biological activity. The formamido moiety, on the other hand, can participate in hydrogen bonding interactions, which are crucial for the compound's binding affinity to various biological targets.

In recent years, 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are enzymes that play critical roles in signal transduction pathways associated with cancer and inflammatory diseases.

A study published in the Journal of Medicinal Chemistry highlighted the ability of 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid to selectively inhibit the activity of protein kinase C (PKC), a family of enzymes that are overexpressed in many types of cancer. The researchers demonstrated that this compound effectively reduced the proliferation of cancer cells in vitro and in vivo, suggesting its potential as a lead compound for the development of novel anticancer agents.

Beyond its anticancer properties, 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid has also shown promise in the treatment of inflammatory disorders. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. Research has indicated that this compound can modulate the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms.

The pharmacokinetic properties of 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid have also been extensively studied. Its lipophilic nature allows it to cross cell membranes efficiently, enhancing its bioavailability and distribution within the body. Additionally, the compound has been shown to have favorable metabolic stability, which is crucial for maintaining its therapeutic effects over an extended period.

In terms of safety and toxicity, preclinical studies have demonstrated that 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid exhibits low toxicity at therapeutic doses. However, as with any new drug candidate, further studies are necessary to fully understand its long-term safety profile and potential side effects.

The synthesis of 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid has been optimized using various synthetic routes to improve yield and purity. One common approach involves the reaction of 4-difluoromethoxybenzaldehyde with ammonia to form the corresponding imine, followed by reaction with chloroacetic acid to yield the final product. This synthetic method has been refined to ensure high efficiency and scalability, making it suitable for large-scale production.

In conclusion, 2-{4-(Difluoromethoxy)phenylformamido}acetic Acid (CAS No. 304685-83-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, underscoring its significance in the field.

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